molecular formula C12H25N3 B3163181 [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine CAS No. 883533-09-3

[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine

Cat. No. B3163181
CAS RN: 883533-09-3
M. Wt: 211.35 g/mol
InChI Key: LODVSWZYZLJVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine is a chemical compound with the CAS Number: 883533-09-3 . It has a molecular weight of 211.35 . The IUPAC name for this compound is (1'-methyl-1,4'-bipiperidin-3-yl)methanamine .


Molecular Structure Analysis

The InChI code for This compound is 1S/C12H25N3/c1-14-7-4-12(5-8-14)15-6-2-3-11(9-13)10-15/h11-12H,2-10,13H2,1H3 . This code provides a specific textual representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.35 . The molecular formula is C12H25N3 . More detailed physical and chemical properties may be available in specialized chemical databases.

Scientific Research Applications

Renewable Feedstock for Nitrogen-containing Derivatives

Soybean oil has been utilized as a renewable feedstock to produce a range of nitrogen-containing materials. Research has focused on converting triglycerides to fatty amines and amides, leading to industrially significant compounds widely used today. Novel approaches have been developed to functionalize fatty acid chain structures, producing compounds, surfactants, and polymers containing nitrogen through organic and enzymatic reactions, some of which may have industrial relevance (Biswas et al., 2008).

Neuroprotective and Therapeutic Applications

1MeTIQ, an endogenous compound in the mammalian brain, displays neuroprotective, antiaddictive, and antidepressant-like activity in animal models. It is involved in unique and complex mechanisms of neuroprotection in various central nervous system diseases, potentially due to MAO inhibition and free radical scavenging properties. Its therapeutic effects might be coupled with gentle activation of monoaminergic systems in the brain, indicating potential for depression and addiction treatment (Antkiewicz‐Michaluk et al., 2018).

Environmental Impact of Nitrogen-containing Compounds

Advanced oxidation processes (AOPs) have been effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes for water purification. This research focuses on the degradation of amine- and azo-based compounds using AOPs, highlighting the need for technologies that consider all aspects of degradation for these recalcitrant compounds. Ozone and Fenton processes have shown high reactivity towards most amines, dyes, and pesticides, indicating potential for effective water treatment solutions (Bhat & Gogate, 2021).

Biogenic Amines in Food Safety

Biogenic amines, formed by decarboxylation of amino acids, have significant implications in food safety and quality. Histamine, cadaverine, and putrescine, in particular, have been linked to food toxicity and spoilage. Understanding their formation, sources, and impact on health is crucial for ensuring the safety of fish products and other foods (Bulushi et al., 2009).

Safety and Hazards

The safety information available indicates that [(1'-Methyl-1,4'-bipiperidin-3-yl)methyl]amine may be an irritant . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

[1-(1-methylpiperidin-4-yl)piperidin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-14-7-4-12(5-8-14)15-6-2-3-11(9-13)10-15/h11-12H,2-10,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODVSWZYZLJVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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